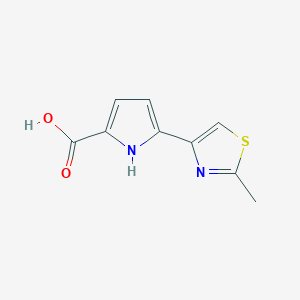
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive electronic and photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with tris(4-iodophenyl)amine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material for optoelectronic applications. In biological systems, it may interact with cellular components through its amino and carbazole groups, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Shares the carbazole moiety and is used in similar applications.
3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: Another compound with carbazole units, used in OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in optoelectronic devices.
Uniqueness
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile stands out due to its combination of carbazole and fluorene moieties, which provide unique electronic properties and enhance its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in advanced material synthesis further highlight its uniqueness.
Eigenschaften
Molekularformel |
C33H20N4 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
3-amino-1-(4-carbazol-9-ylphenyl)-9H-fluorene-2,4-dicarbonitrile |
InChI |
InChI=1S/C33H20N4/c34-18-27-31(26-17-21-7-1-2-8-23(21)32(26)28(19-35)33(27)36)20-13-15-22(16-14-20)37-29-11-5-3-9-24(29)25-10-4-6-12-30(25)37/h1-16H,17,36H2 |
InChI-Schlüssel |
IKAAIIXMPMGBKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)




![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)

![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
